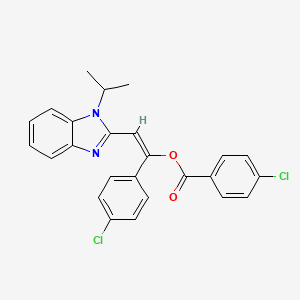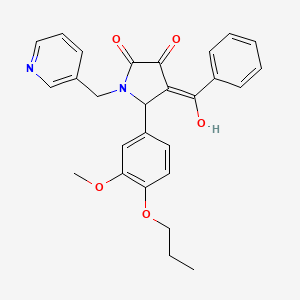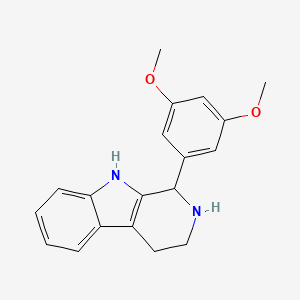
N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as Flibanserin, is a drug that has been developed to treat Hypoactive Sexual Desire Disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire and is estimated to affect approximately 1 in 10 women. Flibanserin is a non-hormonal drug that acts on the central nervous system to increase sexual desire in women.
Wirkmechanismus
N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride acts on the central nervous system by increasing the levels of certain neurotransmitters such as dopamine and norepinephrine. It also decreases the levels of serotonin, which is a neurotransmitter that is associated with sexual inhibition.
Biochemical and Physiological Effects:
N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been shown to increase sexual desire in women with HSDD. It has also been found to have some other effects on the body such as reducing anxiety and improving mood. N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been found to have minimal effects on blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has several advantages for use in lab experiments. It is a non-hormonal drug, which makes it useful for studying the effects of neurotransmitters on sexual desire. However, N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has limitations in that it has only been approved for use in premenopausal women with HSDD. This limits its potential use in studying sexual desire in other populations.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One area of research is to study the long-term effects of N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride use in women with HSDD. Another area of research is to study the potential use of N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in men with sexual dysfunction. Additionally, N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride could be studied in combination with other drugs to improve its effectiveness in treating HSDD. Finally, N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride could be studied for its potential use in other conditions such as depression and anxiety.
Conclusion:
N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is a drug that has been developed to treat HSDD in women. It acts on the central nervous system to increase sexual desire by increasing the levels of certain neurotransmitters. N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been found to be effective in clinical trials and has been approved for use in premenopausal women. There are several future directions for research on N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, including studying its long-term effects and potential use in other conditions.
Synthesemethoden
N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis of N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is a complex process that requires expertise in organic chemistry. The exact synthesis method is proprietary information and is not publicly available.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied in clinical trials and has been found to be effective in increasing sexual desire in women with HSDD. It has been approved by the FDA for use in premenopausal women. N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has also been studied for its potential use in other conditions such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.2ClH/c1-2-15-4-6-16(7-5-15)14-17-8-3-9-18-10-12-19-13-11-18;;/h4-7,17H,2-3,8-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSSMXOYXHWYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(dimethylamino)benzylidene]-2-(2-fluorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5486650.png)
![4,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5486662.png)
![N,N-dimethyl-7-[(1-phenylcyclopropyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5486671.png)
![5-imino-2-isobutyl-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5486675.png)
![2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)-N-(2-thienylmethyl)aniline](/img/structure/B5486687.png)
![3-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenyl]prop-2-yn-1-ol](/img/structure/B5486694.png)



![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-fluorophenyl)urea](/img/structure/B5486724.png)
![N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5486729.png)
![2-(isopropylamino)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyrimidine-5-carboxamide](/img/structure/B5486737.png)
![{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5486738.png)
